molecular formula C12H15F3N4O B7725720 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide

Cat. No.: B7725720
M. Wt: 288.27 g/mol
InChI Key: UOQMITUFKUMXAU-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring with a carbohydrazide group

Preparation Methods

The synthesis of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring with a trifluoromethyl group at the 5-position.

    Piperidine Ring Formation: The pyridine derivative is then reacted with a suitable reagent to form the piperidine ring.

    Introduction of the Carbohydrazide Group:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide can be compared with similar compounds such as:

    1-(5-(Trifluoromethyl)pyridin-2-yl)piperidine-4-ol: This compound has a hydroxyl group instead of a carbohydrazide group, leading to different chemical properties and applications.

    1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carbohydrazide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c13-12(14,15)9-1-2-10(17-7-9)19-5-3-8(4-6-19)11(20)18-16/h1-2,7-8H,3-6,16H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQMITUFKUMXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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